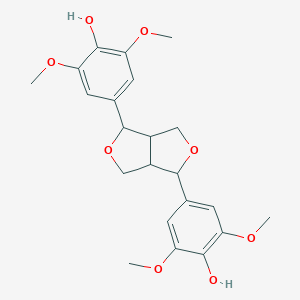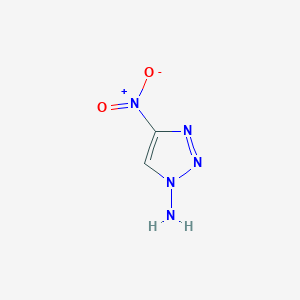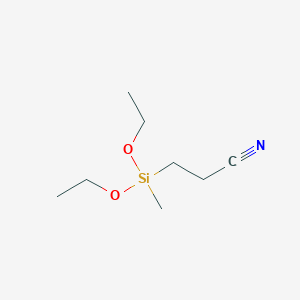
Syringaresinol
Descripción general
Descripción
Syringaresinol is a naturally occurring bisphenol, derived from sinapic acid, known for its applications in polymer synthesis as an alternative to bisphenol A (BPA) (Janvier et al., 2017).
Synthesis Analysis
- Non-Isocyanate PolyUrethanes (NIPUs) Synthesis : this compound has been used in the synthesis of NIPUs, offering an eco-friendly alternative to traditional materials (Janvier et al., 2017).
- Optimized Biocatalytic Oxidative Process : this compound can be synthesized from sinapyl alcohol at a multigram scale, showing good thermal and antiradical activities (Jaufurally et al., 2016).
Molecular Structure Analysis
The crystal structure analysis of this compound confirms its chemical structure as 2,6-bis-(4-hydroxy-3, 5-dimethoxyphenyl)-3, 7-dioxabicyclo[3.3.0]octane with a significant difference in bond lengths within its dioxabicyclo-octane nucleus (Bryan & Fallon, 1976).
Chemical Reactions and Properties
- Application in Polymer Synthesis : this compound derivatives have been successfully applied in polymer synthesis, showing excellent thermal stabilities and properties similar to BPA-based resins (Janvier et al., 2017).
Physical Properties Analysis
This compound-based thermoplastics display high molar mass, excellent thermal stabilities, and varying glass transition temperatures, making them suitable for various applications (Janvier et al., 2017).
Chemical Properties Analysis
- Thermal and Antiradical Activities : this compound exhibits good thermal stability and antiradical activities, making it a potential alternative in applications requiring these properties (Jaufurally et al., 2016).
- Biobased Monomers in ADMET Polymerization : Renewable α,ω-dienes prepared from this compound showed excellent thermal stabilities and tunable glass transition temperatures in ADMET polymerizations (Hollande et al., 2016).
Aplicaciones Científicas De Investigación
Diabetic Cardiomyopathy Treatment : Syringaresinol was found to improve cardiac dysfunction, prevent cardiac hypertrophy and fibrosis, and suppress macrophage infiltration and oxidative stress biomarkers in type 1 diabetic mice without affecting hyperglycemia and body weight. It may exert protective effects by restoring the Keap1/Nrf2 antioxidant system and modulating the TGF-β/Smad signaling pathway, suggesting its potential as a therapeutic agent for diabetic cardiomyopathy (Li et al., 2020).
Cancer Treatment : this compound showed potent inhibition of the proliferation of HL-60 human promyelocytic leukemia cells by inducing G1 arrest and apoptosis, suggesting its potential as a chemotherapeutic agent for cancer treatment (Park et al., 2008).
Renewable Polyurethane Synthesis : this compound was used for the synthesis of Non-Isocyanate Polyurethanes (NIPUs), showing potential as a greener alternative to bisphenol-A (BPA) in polymer synthesis due to its high thermal stability and glass transition temperatures (Janvier et al., 2017).
Diabetic Nephropathy Treatment : this compound showed protective effects against diabetic nephropathy in rats, possibly by activating the Nrf2 pathway and inactivating the TGF-β1/Smad pathways, suggesting its development potential for managing diabetic nephropathy (Ji et al., 2022).
Neuronal Differentiation : this compound promoted the neurite outgrowth in PC12h cells, indicating its potential to induce neuronal differentiation, which could be beneficial in neurodegenerative diseases research (Yamazaki et al., 1994).
Modulation of Gut Microbiota and Immunosenescence : In middle-aged mice, this compound treatment delayed immunosenescence by enhancing numbers of T cells and modulating gut microbiota, suggesting its potential in aging-related immune modulation (Cho et al., 2016).
Neuromodulation : this compound suppressed excitatory synaptic transmission and epileptiform activity in the hippocampus through presynaptic mechanisms, indicating its potential as a neuromodulating agent (Cho et al., 2018).
Mitochondrial Biogenesis in Muscle Cells : this compound activated PPARβ pathway, inducing mitochondrial biogenesis in skeletal muscle cells, highlighting its potential in cellular energy metabolism and mitochondrial research (Thach et al., 2016).
Mecanismo De Acción
Target of Action
Syringaresinol (SYR) is a lignan compound that has been found to interact with several targets in the body. One of its primary targets is the Nuclear factor erythroid 2-related factor 2 (NRF2) . NRF2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation . Another significant target of SYR is the monoamine transporters , which are involved in the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
SYR interacts with its targets in a unique way. It has been found to bind to an allosteric site in monoamine transporters, which is different from the mechanism of action of conventional antidepressants . This binding stabilizes a conformation of the serotonin transporter with both the extracellular and cytoplasmic pathways closed .
In the case of NRF2, SYR promotes the nuclear translocation of NRF2, thereby enhancing the downstream antioxidant enzymes heme oxygenase 1 (HO-1) and manganese superoxide dismutase (MnSOD) . This effectively decreases excess reactive oxygen species (ROS), providing a protective effect against oxidative stress .
Biochemical Pathways
SYR affects several biochemical pathways. It inhibits the NLRP3/Caspase-1/GSDMD pyroptosis pathway, a form of programmed cell death that can be triggered by inflammation . By upregulating NRF2 signaling, SYR prevents the abundance of pyroptosis-related proteins and the biosynthesis of inflammatory cytokines .
Result of Action
The action of SYR results in several molecular and cellular effects. It has been found to ameliorate renal hypertrophy, fibrosis, mesangial expansion, and glomerular basement membrane thickening in diabetic mice . It also reduces lung tissue histological damage, inhibits the production of proinflammatory cytokines, and decreases myeloperoxidase (MPO) levels, thereby alleviating lung tissue injury .
Direcciones Futuras
Syringaresinol has shown potential in alleviating early diabetic retinopathy by downregulating HIF-1α/VEGF via activating Nrf2 antioxidant pathway . Another study suggested that this compound could be a potential therapeutic agent for the treatment of diabetic cardiomyopathy by inhibiting inflammation, fibrosis, and oxidative stress .
Propiedades
IUPAC Name |
4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWMJRJXZMEZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lirioresinol A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1177-14-6, 21453-71-4 | |
| Record name | 4-[(1R,3aS,4R,6aS)-4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lirioresinol A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210 - 211 °C | |
| Record name | Lirioresinol A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Syringaresinol has been shown to interact with several molecular targets:
- Heat shock protein 90 (HSP90): this compound exhibits good binding activity with HSP90 and inhibits its activity. This interaction leads to the suppression of cardiorenal fibrosis induced by cardiorenal syndrome type 2 (CRS2). []
- Hypoxia-inducible factor 1α (HIF-1α): this compound destabilizes HIF-1α in a FOXO3-dependent mechanism, protecting against hypoxia/reoxygenation-induced cardiomyocyte injury, apoptosis, and mitochondrial dysfunction. []
- Nuclear factor erythroid 2–related factor 2 (Nrf2): this compound activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes like heme oxygenase 1 (HO-1). This contributes to its protective effect against diabetic nephropathy. []
- Transforming growth factor-beta 1 (TGF-β1)/Smads pathway: this compound inhibits the TGF-β1/Smads pathway, which plays a crucial role in fibrosis development. This inhibition contributes to its protective effects against cardiorenal fibrosis and diabetic nephropathy. [, ]
- Spinal microglia: this compound suppresses the inflammatory responses of spinal microglia, reducing the expression of inflammatory signaling molecules like inducible nitric oxide synthase (iNOS), phosphorylated extracellular signal-regulated kinase (p-ERK), and phosphorylated nuclear factor-kappa B (p-NF-κB). This contributes to its analgesic effects against oxaliplatin-induced neuropathic pain. []
A: this compound stimulates the nuclear localization and activity of FOXO3. This leads to increased expression of antioxidant genes and decreased levels of reactive oxygen species (ROS). [] this compound-induced FOXO3 activation also induces SIRT1 expression, delaying cellular senescence and improving endothelial function. []
ANone: The molecular formula of this compound is C22H26O8, and its molecular weight is 418.44 g/mol.
ANone: Yes, numerous studies have characterized this compound using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR have been extensively used to elucidate the structure of this compound and its derivatives. [, , , , , , , ]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) have been used to determine the molecular weight and fragmentation patterns of this compound, aiding in its identification and characterization. [, , ]
- Infrared Spectroscopy (IR): IR spectroscopy provides information about the functional groups present in this compound. [, , ]
- Ultraviolet-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within the molecule, often used for compound identification and purity assessment. [, ]
A: Yes, this compound shows promise as a renewable substitute for bisphenol A (BPA) in the production of epoxy-amine resins. [, ] It exhibits good thermal stability and mechanical properties comparable to BPA-based resins. [, ]
A: this compound-based epoxy resins demonstrate comparable robustness to BPA-based resins when exposed to NaOH and HCl aqueous solutions. []
ANone: While this compound itself is not typically used as a catalyst, its production can be facilitated by enzymatic catalysis. For instance:
- Eugenol oxidase can be engineered to efficiently convert dihydrosinapyl alcohol to sinapyl alcohol, a precursor to this compound. []
- Horseradish peroxidase can be used to catalyze the oxidative dimerization of sinapyl alcohol to produce this compound. [, ]
ANone: While limited information is available specifically on this compound, computational methods are applicable to lignan compounds:
- Molecular docking has been employed to predict the binding affinity and interactions of this compound with target proteins like HSP90. []
- Glucosylation: this compound glucosides generally exhibit different activity profiles compared to the aglycone form. [, , ] The number and position of glucose moieties can influence their potency and selectivity.
- Stereochemistry: The (+) and (-) enantiomers of this compound have been shown to exhibit different levels of neuritogenic activity in PC12h cells. []
ANone: While specific stability and formulation studies for this compound are scarce, research on related lignans suggests:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid](/img/structure/B71936.png)


![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)









